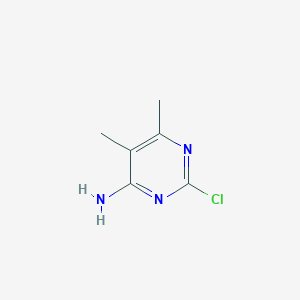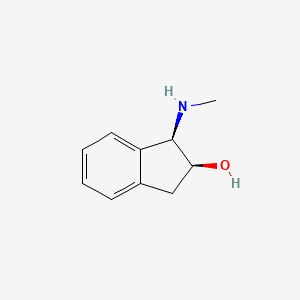![molecular formula C7H10N2O2 B15072109 1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[44]nonane-2,6-dione, ®-(9CI) is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms and a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) typically involves the reaction of aminophenols with 4-oxoheptanedioic acid compounds or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction is usually conducted in a liquid phase solution at temperatures ranging from 80°C to 180°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but lacks the nitrogen atoms present in 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI).
4,4-Dihydroxypimelic acid dilactone: Another spirocyclic compound with different functional groups and properties.
Uniqueness
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) is unique due to its spirocyclic structure with nitrogen atoms, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
(5R)-1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m1/s1 |
Clave InChI |
LWYIABQBAHPOKH-SSDOTTSWSA-N |
SMILES isomérico |
C1C[C@]2(CCNC2=O)NC1=O |
SMILES canónico |
C1CC2(CCNC2=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


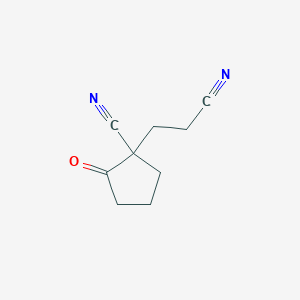
![6-Methyl-6,7-diazaspiro[3.4]octane-5,8-dione](/img/structure/B15072034.png)
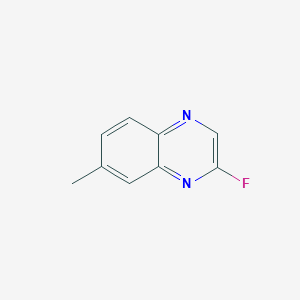
![6,7-Diazadispiro[3.0.4~5~.2~4~]undecane](/img/structure/B15072051.png)
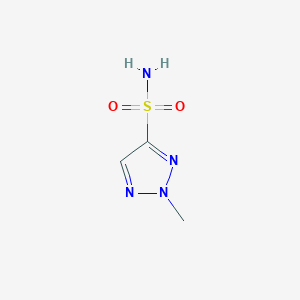

![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)


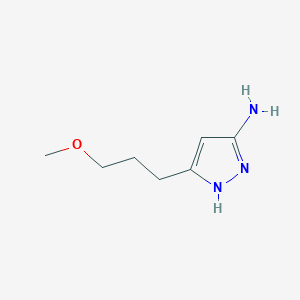
![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
